N-(3-ethoxypropyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Description
N-(3-ethoxypropyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H20FN3O4 and its molecular weight is 349.362. The purity is usually 95%.
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Scientific Research Applications
Discovery and Development of Met Kinase Inhibitors
One key area of scientific research for compounds similar to N-(3-ethoxypropyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is in the discovery and development of selective inhibitors for the Met kinase superfamily. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds showed improved enzyme potency and kinase selectivity, leading to complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration. Such discoveries are pivotal in advancing phase I clinical trials for potential cancer therapies (Schroeder et al., 2009).
Synthesis and Antimicrobial Studies
The compound's framework has been utilized in the synthesis of fluoroquinolone-based 4-thiazolidinones, demonstrating significant antimicrobial properties. These studies underscore the compound's potential as a backbone for developing new antimicrobial agents, which are crucial in addressing the growing issue of antibiotic resistance (Patel & Patel, 2010).
Cytotoxicity and Anticancer Activity
Further research on similar compounds has explored their synthesis, characterization, and in vitro cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. These studies provide foundational knowledge for the development of new chemotherapeutic agents, highlighting the compound's relevance in cancer research (Hassan, Hafez, & Osman, 2014).
Studies on Molecular and Supramolecular Structures
Investigations into the molecular and supramolecular structures of N-arylpyrazinecarboxamides, including derivatives similar to the compound , have revealed diverse intermolecular forces and supramolecular structures. Such research is crucial for understanding the chemical and physical properties of these compounds, influencing their application in drug design and material science (Wardell et al., 2008).
Inhibitory Activities Against c-Met Kinase
Studies on novel 4-phenoxypyridine derivatives containing dihydropyridazine carboxamide moieties have shown significant in vitro inhibitory activities against c-Met kinase. These compounds exhibit promising cytotoxic activities against various cancer cell lines, underscoring the potential for the development of new targeted cancer therapies (Liu et al., 2020).
Properties
IUPAC Name |
N-(3-ethoxypropyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4/c1-3-25-10-4-9-19-17(23)16-14(24-2)11-15(22)21(20-16)13-7-5-12(18)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHLOULNOCYIQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.